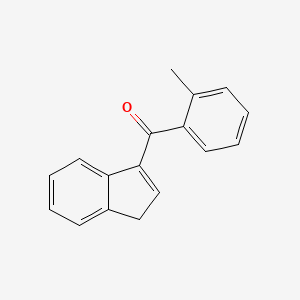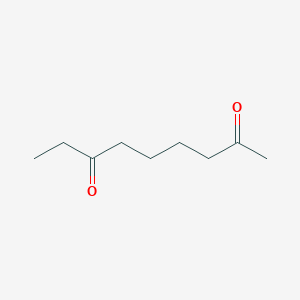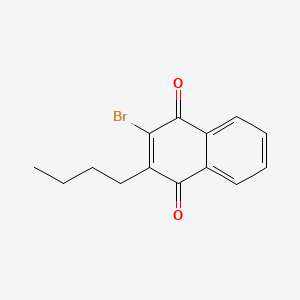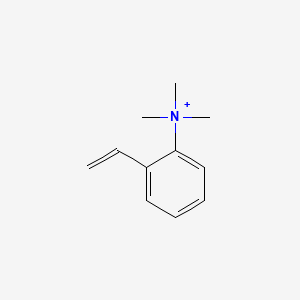
2-(Methylthio)-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-3-quinolinecarbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methylthio group at the 2-position and a cyano group at the 3-position, making it a unique and versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.
Formation of 2-Methylthioquinoline: The quinoline core is then reacted with methylthiol in the presence of a base such as sodium ethoxide to introduce the methylthio group at the 2-position.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Quinoline Core: Large-scale synthesis of the quinoline core using optimized reaction conditions.
Efficient Methylthiolation: Introduction of the methylthio group using industrial-grade reagents and catalysts to ensure high yield and purity.
Cyanation: The final cyanation step is carried out under controlled conditions to achieve the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various quinoline derivatives.
Applications De Recherche Scientifique
2-(Methylthio)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthioquinoline: Lacks the cyano group, making it less versatile.
3-Cyanoquinoline: Lacks the methylthio group, affecting its chemical reactivity.
2-(Methylthio)aniline: Contains an aniline core instead of a quinoline core.
Uniqueness
2-(Methylthio)-3-quinolinecarbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical and biological properties
Propriétés
| 101617-92-9 | |
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2S/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3 |
Clé InChI |
TYLRFEOMZXHQPL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC=CC=C2C=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









